Product packaging for Hydroxyaspartic acid(Cat. No.:CAS No. 90625-36-8)

Hydroxyaspartic acid

Cat. No.: B1621959
CAS No.: 90625-36-8
M. Wt: 149.1 g/mol
InChI Key: YDBVAWZTOAZPTJ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxyaspartic acid (also known as beta-hydroxyaspartic acid) is a derivative of aspartic acid hydroxylated at the C3 position. It is a non-proteinogenic amino acid with the molecular formula C 4 H 7 NO 5 and a molecular weight of 149.102 g·mol -1 . This compound features two chiral centers, resulting in four possible stereoisomers that form two pairs of enantiomers (L- and D- erythro , and L- and D- threo ), each of which may have distinct biological activities and research applications . In biochemical research, 3-Hydroxyaspartic acid is a critical component found in the Epidermal Growth Factor (EGF)-like domains of various vitamin K-dependent plasma proteins, such as Protein C, where it is implicated in calcium binding . It also serves as a competitive blocker of the glutamate/aspartate transporter, making it a valuable tool for neuroscientific studies . Furthermore, specific stereoisomers, like D- threo -3-Hydroxyaspartate, are integral to the structure of siderophores such as ornibactin, which are crucial for microbial iron acquisition . This compound is of significant interest in medicinal chemistry and antibiotic discovery. It is a key building block in the total synthesis of novel calcium-dependent antibiotics (CDAs) like Malacidin A, which shows potent activity against drug-resistant pathogens such as MRSA . The synthesis of enantiopure 3-Hydroxyaspartic acid derivatives is an active area of methodological research, enabling its application in peptide synthesis and the development of new pharmaceuticals . Handling and Safety: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Consult the Safety Data Sheet (SDS) prior to use. The melting point of this compound is 287-288°C (decomposition) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO5 B1621959 Hydroxyaspartic acid CAS No. 90625-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90625-36-8

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)butanedioic acid

InChI

InChI=1S/C4H7NO5/c6-3(7)1-2(5-10)4(8)9/h2,5,10H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

YDBVAWZTOAZPTJ-REOHCLBHSA-N

SMILES

C(C(C(=O)O)NO)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NO)C(=O)O

Canonical SMILES

C(C(C(=O)O)NO)C(=O)O

sequence

X

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Hydroxylation

Enzymatic Hydroxylation of Aspartic Acid

The direct hydroxylation of an aspartic acid residue is a key post-translational modification in the biosynthesis of certain proteins and natural products. nih.govpnas.org This reaction introduces a hydroxyl group onto the β-carbon of the aspartate molecule.

Hydroxylase Enzyme Families and Cofactor Requirements

The enzymes responsible for aspartic acid hydroxylation predominantly belong to the superfamily of non-heme Fe(II)/α-ketoglutarate (αKG) dependent dioxygenases. nih.govpnas.orgnih.govoup.comnih.gov These enzymes utilize molecular oxygen to hydroxylate their substrates. ontosight.ai A well-studied example is the human aspartyl/asparaginyl β-hydroxylase (HAAH), which hydroxylates aspartic acid and asparagine residues within epidermal growth factor (EGF)-like domains of proteins. oup.comnih.gov

The catalytic mechanism of these dioxygenases involves the binding of Fe(II) and α-ketoglutarate to the active site. The substrate, an aspartyl residue, then binds, and in the presence of molecular oxygen, a highly reactive iron-oxygen species is formed, which then hydroxylates the β-carbon of the aspartate. This reaction results in the formation of β-hydroxyaspartic acid, succinate, and carbon dioxide. nih.govnih.gov While iron is the catalytic metal, some hydroxylases, like HAAH, also bind calcium, although its precise role is not fully understood. oup.comuniprot.org

Enzyme FamilyCofactors/CosubstratesGeneral Function
Non-heme Fe(II)/α-ketoglutarate dependent dioxygenasesFe(II), α-Ketoglutarate, O₂Hydroxylation of aspartyl residues
Aspartyl/asparaginyl β-hydroxylase (HAAH)Fe(II), α-Ketoglutarate, O₂, Ca²⁺Post-translational hydroxylation of Asp and Asn in EGF-like domains

Stereo- and Regioselectivity of Hydroxylation

The hydroxylation of aspartic acid is a highly controlled process, exhibiting both stereo- and regioselectivity. nih.govpnas.orgresearchgate.netasm.orgmdpi.com This means the hydroxyl group is added to a specific carbon atom (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity).

In the context of siderophore biosynthesis, two main functional subtypes of aspartyl β-hydroxylases have been identified, which differ in their genomic organization and direct opposite stereoselectivity. nih.govpnas.org

Fused domains (IβHAsp): These hydroxylases are integrated as a domain at the C-terminus of a nonribosomal peptide synthetase (NRPS). They typically produce the L-threo (2S, 3S) diastereomer of β-hydroxyaspartic acid. nih.gov

Stand-alone enzymes (TβHAsp): These are discrete enzymes encoded by separate genes within the biosynthetic gene cluster. They are responsible for the formation of the L-erythro (2S, 3R) diastereomer. nih.gov

The ability to predict the stereochemistry of the resulting β-hydroxyaspartic acid residue is crucial for understanding and engineering the biosynthesis of these natural products. nih.govpnas.org For instance, the siderophore cupriachelin contains both L-threo and L-erythro β-hydroxyaspartic acid residues, which is consistent with the presence of both types of β-hydroxylases in its biosynthetic gene cluster. nih.gov

Microbial Biosynthesis Pathways

Microorganisms have evolved diverse strategies for synthesizing hydroxyaspartic acid, often as a precursor for essential metabolites like siderophores.

Production from Fumaric Acid and Hydroxylamine (B1172632) (e.g., Bacillus cadaveris, Proteus vulgaris)

Early studies demonstrated that enzyme extracts from bacteria such as Bacillus cadaveris and Proteus vulgaris can synthesize N-hydroxyaspartic acid from fumaric acid and hydroxylamine. cdnsciencepub.com This reaction is catalyzed by the enzyme aspartase. polimi.itscispace.com Although the product was identified, its instability made isolation and purification challenging. cdnsciencepub.com This pathway represents a potential route for the entry of hydroxylamine into general nitrogen metabolism. lsu.edu

Aspartase-Catalyzed Synthesis of N-Hydroxyaspartic Acid

Aspartase (L-aspartate ammonia-lyase) is an enzyme that typically catalyzes the reversible deamination of L-aspartic acid to fumaric acid and ammonia (B1221849). researchgate.netresearchgate.net However, it has been shown to exhibit promiscuity by accepting hydroxylamine as a nucleophile in place of ammonia. polimi.itlsu.edu This results in the addition of hydroxylamine to the double bond of fumaric acid, yielding N-hydroxyaspartic acid. polimi.itscispace.com While the enzyme from Bacillus cadaveris was initially shown to catalyze this reaction, later studies with aspartase from Bacillus sp. YM55-1 have also demonstrated the synthesis of (S)-N-hydroxyaspartic acid with high stereoselectivity. polimi.itresearchgate.net

Biosynthesis in Siderophores (e.g., Ornibactin, Potashchelins)

This compound is a key component of several siderophores, where it functions as a metal-chelating group. nih.govscirp.org Its biosynthesis is integrated into the nonribosomal peptide synthetase (NRPS) assembly lines that produce these complex molecules. mdpi.comescholarship.org

Ornibactin: This siderophore, produced by bacteria like Burkholderia cenocepacia, contains a D-hydroxyaspartate residue. wikipedia.orgnih.gov The biosynthesis of ornibactin is carried out by two NRPS enzymes, OrbI and OrbJ. wikipedia.orgresearchgate.net An epimerase domain within OrbI is predicted to convert L-hydroxyaspartate to the D-form required for the final structure. researchgate.net The hydroxylation of the aspartate precursor is carried out by an α-ketoglutarate-dependent dioxygenase. nih.gov

Potashchelins: These lipid siderophores, isolated from the extremophile Halomonas sp. MG34, are unique in that they contain both L-threo- and L-erythro-β-hydroxyaspartic acids. frontiersin.orgnih.govresearchgate.net Their biosynthesis involves a large gene cluster encoding five NRPSs (PtcB-F). frontiersin.orgresearchgate.net The different stereoisomers of β-hydroxyaspartic acid are synthesized by two distinct β-hydroxylases:

PtcA: A stand-alone β-hydroxylase that produces the L-erythro diastereomer. frontiersin.orgresearchgate.net

PtcB: An NRPS that contains a fused β-hydroxylase domain responsible for synthesizing the L-threo diastereomer. frontiersin.orgresearchgate.net

This dual hydroxylase system highlights the sophisticated enzymatic machinery that microorganisms employ to generate structural diversity in their natural products. frontiersin.orgnih.gov

Genetic and Molecular Basis of Hydroxylase Activity

The biosynthesis of this compound involves specific enzymes known as hydroxylases. The genetic and molecular underpinnings of these enzymes, particularly their identification, characterization, and the potential for engineering their substrate specificity, are critical areas of research.

Identification and Characterization of Hydroxylase Enzymes (e.g., AsnO, SCO2693)

The hydroxylation of aspartate precursors is primarily carried out by a class of non-heme iron(II)/α-ketoglutarate-dependent oxygenases. uni-marburg.denih.gov Among the most studied enzymes in this family are AsnO and its homolog, SCO2693, both originating from Streptomyces coelicolor. google.comasm.org

AsnO: This enzyme is encoded within the gene cluster for the biosynthesis of the calcium-dependent antibiotic (CDA). nih.govgoogle.com Structural and biochemical analyses have provided a detailed understanding of its function. Crystal structures of AsnO have been determined in its apoprotein form, in complex with Fe(II), and in a product complex with (2S,3S)-3-hydroxyasparagine and succinate. nih.govrcsb.org These structures reveal a characteristic 'jelly roll'-like fold common to this enzyme family and an active site featuring a "2 His, 1 carboxylate" facial triad (B1167595) that coordinates the essential Fe(II) ion. psu.edu A key structural feature of AsnO is a "lid-like" region, encompassing residues F208-E223, which closes over the active site upon substrate binding. nih.govproteopedia.org This induced-fit mechanism shields the active site and is a primary determinant of the enzyme's high substrate specificity. uni-marburg.denih.gov

SCO2693: This enzyme is a homolog of AsnO, sharing a 57% amino acid sequence identity. asm.orgasm.org While it performs a similar hydroxylation reaction, comparative studies have shown that wild-type AsnO exhibits significantly higher catalytic activity and greater stability than SCO2693. asm.orgasm.org For instance, the specific activity of wild-type AsnO for L-asparagine hydroxylation is reported as 2 x 10⁻¹ µmol·min⁻¹·mg⁻¹, whereas SCO2693's activity is 7 x 10⁻² µmol·min⁻¹·mg⁻¹. asm.org

The table below summarizes the key characteristics of these hydroxylase enzymes.

FeatureAsnOSCO2693
Source Organism Streptomyces coelicolor A3(2)Streptomyces coelicolor A3(2)
Enzyme Family Non-heme Fe(II)/α-ketoglutarate-dependent oxygenaseNon-heme Fe(II)/α-ketoglutarate-dependent oxygenase
Associated Pathway Calcium-Dependent Antibiotic (CDA) BiosynthesisHomolog of AsnO
Sequence Identity N/A (Reference)57% identity to AsnO asm.orgasm.org
Key Structural Feature "Lid-like" region (residues F208-E223) for substrate shielding nih.govproteopedia.orgHomologous structure to AsnO
Specific Activity 2 x 10⁻¹ µmol·min⁻¹·mg⁻¹ (for L-asparagine) asm.org7 x 10⁻² µmol·min⁻¹·mg⁻¹ (for L-asparagine) asm.org
Stability High; retains >50% activity after 24 hours asm.orgLow; significant loss of activity and stability compared to AsnO asm.orgasm.org

Substrate Specificity and Engineering of Hydroxylases

The substrate specificity of these hydroxylases is tightly controlled, but amenable to modification through protein engineering, which has significant implications for the biocatalytic production of novel amino acids.

Native Substrate Specificity: Wild-type AsnO is highly specific, catalyzing only the 3-hydroxylation of free L-asparagine to produce (2S,3S)-3-hydroxyasparagine. proteopedia.org It is not active toward D-asparagine or asparagine residues that are already incorporated into a peptide or bound to a peptidyl-carrier-protein (PCP). proteopedia.org This specificity is largely enforced by the lid-like structure that seals the active site, sterically hindering larger, modified substrates from binding. nih.govproteopedia.org

Engineering for Altered Specificity: The high specificity of AsnO has been successfully altered through site-directed mutagenesis. Researchers have engineered a variant, AsnO-D241N, by changing a single amino acid (Aspartate-241 to Asparagine-241). google.com This mutation modifies the enzyme's binding pocket, shifting its preference from L-asparagine to L-aspartic acid. google.com The engineered AsnO-D241N can stereospecifically catalyze the formation of L-threo-hydroxyaspartic acid directly from L-aspartate. uni-marburg.degoogle.com

A similar mutation was created in the homologous enzyme, resulting in SCO2693-D246N. asm.orgnih.gov While both the AsnO-D241N and SCO2693-D246N mutants successfully demonstrate the capacity for direct hydroxylation of L-aspartic acid, this change comes at a cost. nih.govvulcanchem.com Both engineered variants exhibit markedly lower catalytic activity and stability compared to their wild-type counterparts, a factor that currently limits their efficiency for large-scale industrial applications. asm.orgasm.org

The following table details the substrate specificity of the wild-type and engineered enzymes.

EnzymeNative SubstrateEngineered SubstrateProduct of Engineered Enzyme
AsnO (Wild-Type) L-Asparagine proteopedia.orgN/A(2S,3S)-3-Hydroxyasparagine proteopedia.org
AsnO-D241N L-Asparagine (reduced activity)L-Aspartic Acid google.comnih.govL-threo-Hydroxyaspartic acid uni-marburg.degoogle.com
SCO2693 (Wild-Type) L-Asparagine asm.orgN/A(2S,3S)-3-Hydroxyasparagine
SCO2693-D246N L-Asparagine (reduced activity)L-Aspartic Acid asm.orgnih.govL-threo-Hydroxyaspartic acid asm.org

Biological Functions and Molecular Interactions

Structural Stabilization in Protein Architecture

The introduction of a hydroxyl group to aspartic acid enhances its ability to form hydrogen bonds, thereby contributing to the stability of protein structures. ontosight.ai This modification is particularly important in the architecture of collagen and certain domains of other proteins.

Hydroxyaspartic acid is a component of collagen, the primary structural protein in connective tissues. ontosight.ai The collagen structure is characterized by a triple helix, a right-handed coil of three left-handed polypeptide chains. wikipedia.orgresearchgate.net The stability of this triple helix is dependent on the presence of modified amino acids like hydroxyproline (B1673980) and this compound. wikipedia.orgebi.ac.uk The hydroxylation of aspartic acid, catalyzed by hydroxylases that require vitamin C, is essential for the strength and durability of collagen fibers. ontosight.ai Deficiencies in this process can impair collagen formation, leading to conditions like scurvy and some forms of Ehlers-Danlos syndrome. ontosight.ai

This compound, specifically the erythro-β-hydroxyaspartic acid isomer, is found in Epidermal Growth Factor (EGF)-like domains of numerous extracellular and membrane-bound proteins. medcraveonline.comebi.ac.uk These domains are common protein modules involved in a wide range of biological functions. medcraveonline.com Proteins containing hydroxylated aspartic acid in their EGF-like domains include several vitamin K-dependent coagulation factors such as factors VII, IX, and X, as well as proteins C, S, and Z, thrombomodulin, and the LDL receptor. ebi.ac.ukwikipedia.orgpnas.orgexlibrisgroup.com The hydroxylation occurs at a specific aspartic acid residue within a consensus sequence, C-x-[DN]-x(4)-[FY]-x-C, indicating a targeted enzymatic process. medcraveonline.com This post-translational modification is catalyzed by a 2-oxoglutarate-dependent dioxygenase. pnas.org

Contribution to Collagen Triple Helix Structure

Role in Metal Ion Coordination and Binding Sites

The additional hydroxyl and carboxyl groups of this compound make it an effective ligand for metal ions, particularly calcium.

Many EGF-like domains possess a high-affinity binding site for calcium ions (Ca2+), which is often crucial for their biological activity. researchgate.netwikipedia.org The presence of β-hydroxyaspartic acid is strongly correlated with this calcium-binding capability. embopress.org In human coagulation factor IX, the calcium-binding site within the EGF-like domain forms a pentagonal bipyramid structure. wikipedia.org Structural studies of the N-terminal EGF-like domain of coagulation factor X have identified erythro-β-hydroxyaspartic acid at position 63 as one of the ligands for the bound Ca2+ ion. researchgate.netlu.se Other ligands include the side chain of glutamine and backbone carbonyl groups. researchgate.netlu.se The Ca2+ binding constant for the isolated EGF-like domain of bovine factor X was determined to be 1 x 10³ M⁻¹ at pH 7.4. nih.gov The replacement of β-hydroxyaspartic acid with glutamic acid in the EGF-like domain of protein C resulted in the loss of a Ca2+-dependent epitope and a significant reduction in biological activity, highlighting the direct involvement of this modified amino acid in Ca2+ binding. nih.gov

The specific interactions between proteins and their ligands are fundamental to most biological processes. embl.denih.gov this compound, with its capacity for hydrogen bonding and metal ion chelation, plays a significant role in the formation and stability of protein-ligand complexes. nih.govbiorxiv.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the specificity and affinity of ligand binding. In drug design, understanding the contribution of residues like this compound is crucial for developing selective and potent inhibitors. For instance, in the design of inhibitors for matrix metalloproteinases (MMPs), specific interactions with amino acids in the binding pocket are key to achieving high affinity and selectivity. researchgate.net

High-Affinity Calcium (Ca2+) Binding in EGF-like Domains

Participation in Enzyme Catalysis and Substrate Recognition

The unique chemical properties of this compound also allow it to participate directly in enzymatic reactions and the recognition of substrates.

Different enzymes exhibit high specificity for the various stereoisomers of this compound. For example, L-threo-3-hydroxyaspartate ammonia-lyase specifically catalyzes the deamination of L-threo-3-hydroxyaspartate to oxaloacetate and ammonia (B1221849) and does not act on other isomers. uniprot.org Conversely, 3-hydroxy-D-aspartate aldolase (B8822740) catalyzes the cleavage of both threo-3-hydroxy-D-aspartate and D-erythro-3-hydroxyaspartate to glycine (B1666218) and glyoxylate. wikipedia.org Another enzyme, L-erythro-3-hydroxyaspartate (B10850223) aldolase, acts on L-erythro-3-hydroxyaspartate. wikipedia.org The substrate specificity of these enzymes, such as the dehydratase from Pseudomonas sp. N99 which acts on d-erythro-3-hydroxyaspartate and l-threo-3-hydroxyaspartate, is determined by the specific microenvironment of the substrate-binding pocket. tandfonline.com These specific enzymatic reactions are crucial for the metabolic pathways involving this compound and demonstrate the principle of substrate recognition based on precise stereochemistry. nih.gov

Substrate for Dehydratase Enzymes (e.g., d-threo-3-hydroxyaspartate dehydratase)

This compound serves as a substrate for a class of enzymes known as dehydratases (or ammonia-lyases), which catalyze its conversion to oxaloacetate and ammonia. researchgate.netresearchgate.net These enzymes are typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. researchgate.netresearchgate.net

One notable example is d-threo-3-hydroxyaspartate dehydratase (d-THA DH) , an enzyme isolated from the soil bacterium Delftia sp. HT23. researchgate.netresearchgate.netresearchgate.net This enzyme is classified as a fold-type III PLP-dependent enzyme and is the first of its kind to be identified in a prokaryote. researchgate.netresearchgate.net d-THA DH demonstrates activity towards several isomers of this compound, including its primary substrate d-threo-3-hydroxyaspartate (d-THA), as well as l-threo-3-hydroxyaspartate (l-THA) and l-erythro-3-hydroxyaspartate (l-EHA). researchgate.netresearchgate.netresearchgate.netnih.gov The enzyme requires a divalent cation, such as Mn²⁺, Co²⁺, or Ni²⁺, for its activity. researchgate.netqmul.ac.uk

Similarly, l-threo-3-hydroxyaspartate dehydratase (l-THA DH) , purified from Pseudomonas sp. T62, specifically catalyzes the cleavage of l-threo-3-hydroxyaspartate to oxaloacetate and ammonia. researchgate.netnih.govuniprot.org Unlike d-THA DH, this enzyme is highly specific for the l-threo isomer and does not act on d-threo or erythro forms. nih.govuniprot.org Its activity is inhibited by hydroxylamine (B1172632) and EDTA, suggesting the involvement of PLP and divalent cations. researchgate.netresearchgate.net Another dehydratase, isolated from Pseudomonas sp. N99, acts on d-erythro-3-hydroxyaspartate (d-EHA) and l-THA. tandfonline.com

Table 1: Properties of Hydroxyaspartate Dehydratase Enzymes

Enzyme Name Source Organism Substrate(s) Cofactor/Requirements EC Number
d-threo-3-hydroxyaspartate dehydratase (d-THA DH) Delftia sp. HT23 d-threo-3-hydroxyaspartate, l-threo-3-hydroxyaspartate, l-erythro-3-hydroxyaspartate, d-serine Pyridoxal 5'-phosphate (PLP), Divalent cations (Mn²⁺, Co²⁺, Ni²⁺) 4.3.1.27 qmul.ac.uk
l-threo-3-hydroxyaspartate dehydratase (l-THA DH) Pseudomonas sp. T62 l-threo-3-hydroxyaspartate Pyridoxal 5'-phosphate (PLP), Divalent cations 4.3.1.16 researchgate.netnih.gov
d-erythro-3-hydroxyaspartate dehydratase (d-EHA DH) Pseudomonas sp. N99 d-erythro-3-hydroxyaspartate, l-threo-3-hydroxyaspartate Pyridoxal 5'-phosphate (PLP) N/A

Influence on Enzyme-Substrate Interactions (e.g., TEM-1 β-lactamase, Aspartate Aminotransferase)

The presence of the hydroxyl group in this compound significantly influences its interaction with various enzymes.

Aspartate Aminotransferase (AspAT): this compound serves as a valuable tool for studying the mechanism of aspartate aminotransferase, an enzyme central to amino acid metabolism. ontosight.aiacs.org The erythro- and threo-isomers of β-hydroxyaspartic acid interact with AspAT, leading to the formation of stable reaction intermediates that can be studied kinetically and spectroscopically. nih.govacs.orgnih.gov The interaction of L-erythro-3-hydroxyaspartate with AspAT from Escherichia coli has been shown to produce a distinct quinonoid intermediate, which is stabilized by interactions involving the substrate's β-hydroxyl group. nih.gov This makes this compound an effective inhibitor and a useful compound for probing the enzyme's active site and catalytic mechanism. tandfonline.comontosight.ai

Analysis of Catalytic Intermediates (e.g., Quinonoid Intermediates in Aspartate Aminotransferase)

The reaction of L-erythro-3-hydroxyaspartate (HOAsp) with aspartate aminotransferase (AspAT) provides a model system for analyzing key catalytic intermediates. nih.govnih.gov When HOAsp binds to the enzyme, it forms a stable quinonoid intermediate, characterized by a strong absorption at 494 nm. nih.gov

The stability of this intermediate is crucial for detailed study. Research has revealed that the hydroxyl group of Tyr70 in the enzyme's active site is essential for stabilizing this quinonoid structure. nih.gov When Tyr70 is replaced with phenylalanine, the characteristic absorption is significantly diminished. nih.gov The stabilization energy provided by the interaction between the β-hydroxyl group of HOAsp and the hydroxyl group of Tyr70 has been quantified at 8.7 kJ mol⁻¹. nih.gov Further stabilization is proposed to occur through an interaction between the substrate's β-hydroxyl group and the protonated ε-amino group of Lys258, strengthening a hydrogen-bonding network that also involves the coenzyme phosphate. nih.gov

Kinetic analyses have delineated the reaction pathway, showing a rapid formation of the quinonoid intermediate (ES2) followed by a slower equilibrium with another intermediate (ES3). nih.gov This detailed understanding of intermediate formation and stabilization, made possible by using this compound, is fundamental to elucidating the complete catalytic cycle of aspartate aminotransferase. acs.orgnih.gov

Integration into Peptides and Metabolites

Beyond its role in primary enzyme reactions, this compound is an important component of more complex biomolecules, particularly nonribosomally synthesized peptides and other secondary metabolites.

Building Block for Nonribosomal Peptides

This compound is a non-proteinogenic amino acid that is incorporated into peptides through nonribosomal peptide synthesis (NRPS). nih.govlifl.fr NRPS is a mechanism used by bacteria and fungi to assemble a wide variety of natural products, often with significant biological activity. nih.govmdpi.com Unlike ribosomal protein synthesis, NRPS assembly lines can incorporate a vast array of unusual building blocks, including D-amino acids, β-amino acids, and hydroxylated amino acids like this compound. nih.gov The adenylation (A) domains of the NRPS machinery are responsible for selecting and activating specific amino acid monomers for incorporation into the growing peptide chain. nih.govfrontiersin.org The presence of β-hydroxy-aspartic acid has been noted in the biosynthesis of certain siderophores, which are iron-chelating compounds. nih.gov

Constituent of Bioactive Peptides (e.g., Malacidin A, Clovibactin)

This compound is a structural component of several recently discovered bioactive peptides with antibiotic properties.

Malacidin A: This novel calcium-dependent lipopeptide antibiotic contains an unusual (2S,3S)-3-hydroxyaspartic acid (3-HyAsp) residue. frontiersin.org Malacidin A is produced by uncultured soil bacteria and exhibits activity against Gram-positive pathogens. frontiersin.orgmdpi.com The 3-HyAsp residue replaces a canonical aspartic acid in the calcium-binding motif of the molecule. frontiersin.org The total synthesis of Malacidin A has been achieved, utilizing a β-hydroxyaspartic acid ligation method to facilitate the challenging cyclization of the peptide. aps2025.orgchemrxiv.org The biosynthetic gene cluster for malacidins includes a nonribosomal peptide synthetase (NRPS) module predicted to incorporate 3-hydroxyaspartic acid. secondarymetabolites.org

Clovibactin (B11933462): Another potent antibiotic isolated from uncultured soil bacteria, clovibactin, also features a unique D-3-hydroxy asparagine residue in its structure. news-medical.net Clovibactin targets the pyrophosphate moiety of multiple bacterial cell wall precursors, an immutable target, which may explain its low potential for resistance development. news-medical.netbioworld.comscispace.com It is a depsipeptide that blocks cell wall biosynthesis, leading to cell lysis. instruct-eric.orgnih.gov

Role in Other Metabolic Pathways

This compound and its derivatives can participate in or influence other metabolic pathways. For instance, L-threo-3-hydroxyaspartic acid can be processed by the first four enzymes of the threonine biosynthetic pathway in Escherichia coli. nih.govresearchgate.net In this pathway, it is converted into 3-hydroxyhomoserine phosphate. nih.govresearchgate.net This metabolite then acts as a potent inhibitor of threonine synthase, thereby blocking the normal production of threonine. researchgate.net This demonstrates how a structural analog can enter a pathway and ultimately inhibit it. Furthermore, this compound is generally involved in amino acid metabolism, and its presence can be monitored in broader metabolic studies. ontosight.aimetabolomicscentre.caproteincentre.com There is also a developed process for the synthesis of L-threo-3-hydroxyaspartic acid from L-asparagine using microbial hydroxylase and hydrolase enzymes. asm.org

Involvement in Neurotransmitter Signaling Pathways

This compound and its various stereoisomers are significantly involved in neurotransmitter signaling, primarily within the glutamatergic system. Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated by a family of excitatory amino acid transporters (EAATs). scbt.comabcam.comoatext.com By interacting with these transporters and certain glutamate receptors, this compound can modulate neuronal excitability and synaptic transmission. scbt.comnih.gov The different isomers of this compound, such as L-threo, D-erythro, and L-erythro, exhibit distinct activities and specificities, making them valuable tools in neuropharmacological research. nih.govasm.org

Interaction with Glutamate Receptors

While much of this compound's influence on signaling is through transporters, some isomers directly interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity. oatext.comnih.gov

Research has demonstrated that the enantiomers of erythro-3-hydroxyaspartate have notable and surprisingly different effects on NMDA receptors. nih.gov D-erythro-3-hydroxyaspartate has been identified as a potent agonist of the NMDA receptor. nih.gov In studies using rat hippocampal neurons, it showed an EC₅₀ value of 320 nM. nih.gov In contrast, its enantiomer, L-erythro-3-hydroxyaspartate, is a significantly weaker agonist, being about 100-fold less potent. nih.gov This stereospecific interaction highlights the precise structural requirements for agonist activity at the NMDA receptor. nih.gov The racemic mixture, DL-threo-3-Hydroxyaspartic acid, has also been investigated for its potential as a glutamate receptor agonist in the context of neurological disorders. ontosight.ai

CompoundReceptorActivityEC₅₀ ValueSource
D-erythro-3-hydroxyaspartate NMDA ReceptorPotent Agonist320 nM nih.gov
L-erythro-3-hydroxyaspartate NMDA ReceptorWeak Agonist~32 µM (100-fold less potent than D-enantiomer) nih.gov

Modulation of Excitatory Signaling

A primary mechanism by which this compound modulates excitatory signaling is through its potent inhibition of excitatory amino acid transporters (EAATs). tocris.com These transporters are responsible for clearing glutamate from the synaptic cleft, thereby terminating its signal. abcam.comscbt.com By inhibiting this uptake, this compound prolongs the presence of glutamate in the synapse, leading to enhanced or potentiated activation of glutamate receptors on postsynaptic neurons. nih.govphysiology.org

CompoundTransporter SubtypeInhibitory Activity (Ki value)Source
L-(-)-threo-3-Hydroxyaspartic acid Human EAAT111 µM rndsystems.com
L-(-)-threo-3-Hydroxyaspartic acid Human EAAT219 µM rndsystems.com
L-(-)-threo-3-Hydroxyaspartic acid Human EAAT314 µM rndsystems.com

Distribution and Natural Occurrence

Presence in Mammalian Proteins

In mammals, hydroxyaspartic acid is primarily found as a component of specific proteins, where it is formed by the hydroxylation of aspartic acid after the protein has been synthesized. nih.govontosight.ai

Detection in Collagen

This compound has been identified in collagen, a major structural protein in the connective tissues of mammals. ontosight.ai Its presence, along with other hydroxylated amino acids like hydroxyproline (B1673980) and hydroxylysine, is crucial for the stability of the collagen triple helix structure. ontosight.aidebagkimya.com The hydroxylation of these amino acids is essential for the proper formation and strength of collagen fibers. debagkimya.com

Occurrence in Vitamin K-Dependent Plasma Proteins

A significant presence of β-hydroxyaspartic acid is noted in several vitamin K-dependent plasma proteins, which are essential for blood coagulation. nih.govpnas.org This modification is a post-translational process. semanticscholar.org With the exception of prothrombin, all vitamin K-dependent plasma proteins contain this rare amino acid. nih.gov

The following table details the occurrence of β-hydroxyaspartic acid in these proteins:

ProteinPresence of β-hydroxyaspartic acidLocation and Details
Protein C YesContains one residue of erythro-β-hydroxyaspartic acid in the light chain at position 71. thieme-connect.comcoachrom.comcellsystems.eupnas.orgdiapharma.com This residue is located in the first epidermal growth factor (EGF)-like domain and is important for calcium binding. thieme-connect.comhaematologica.org
Factor X YesContains a single residue of β-hydroxyaspartic acid at position 63 of its light chain. cellsystems.euusbio.netcellsystems.eucapes.gov.brwikipedia.org This modification occurs prior to secretion into the plasma. usbio.netcellsystems.eu
Factor IX YesContains β-hydroxyaspartic acid at residue 64. semanticscholar.orgcapes.gov.br This amino acid is formed by the enzymatic hydroxylation of a single aspartic acid residue. semanticscholar.org It has been proposed that this residue may play a role in binding iron. researcher.life
Protein S YesThe N-terminal epidermal growth factor (EGF)-like domain contains β-hydroxyaspartic acid. pnas.orghaematologica.orgexlibrisgroup.comnih.gov Additionally, Protein S is unique in that its subsequent three EGF-like domains each contain one residue of β-hydroxyasparagine. thieme-connect.compnas.orgexlibrisgroup.comnih.govnih.gov
Protein Z YesThe N-terminal region contains one residue of β-hydroxyaspartic acid. capes.gov.br

Identification in Microorganisms and Fungi

This compound and its derivatives are found in various microorganisms and fungi, both in free form and as components of peptides. mdpi.comnih.gov

Isolation from Fermentation Broths

L-threo-β-Hydroxyaspartic acid has been identified as an amino acid antibiotic produced by certain microorganisms. It has been isolated from the fermentation broths of:

Arthrinium phaeospermum T-53 google.com

Streptomyces sp. 7540-MC1 google.com

Research has also explored the use of genetically modified Escherichia coli to produce L-threo-3-hydroxyaspartic acid efficiently. asm.orgnih.gov

Components of Microbial Peptides and Siderophores

This compound is a constituent of various peptides produced by microorganisms. For example, threo-β-hydroxyaspartic acid is a component of the antibiotic Bu-2517. google.com It is also found in syringomycin, a lipodepsipeptide produced by Pseudomonas syringae. mdpi.com

Furthermore, β-hydroxyaspartic acid is a common functional group in a class of iron-chelating molecules known as siderophores, which are produced by bacteria to acquire iron from their environment. morressier.comnih.gov It is found in carboxylate siderophores and is a characteristic feature of many marine siderophores, where it contributes to their photoreactivity when complexed with iron. scirp.orgnih.gov Examples include:

Rhizobactin: Produced by Rhizobium meliloti. scirp.org

Loihichelins: A suite of siderophores from the marine bacterium Halomonas sp. LOB-5. mdpi.com

Alterobactin A: Produced by a marine bacterium, it contains L-threo-β-hydroxyaspartic acid. mdpi.com

Presence in Plant Species

This compound has also been identified in certain plant species.

The following table lists the plant species where this compound has been found:

Plant SpeciesFinding
Garcinia mangostana (3R)-3-hydroxy-L-aspartic acid is a natural product found in this plant.
Astragalus sinicus Erythro-β-Hydroxy-L-aspartic acid has been isolated from the immature seeds of this plant. dntb.gov.uawikidata.orgljh-lab.cn

Chemical and Chemoenzymatic Synthetic Methodologies

Stereoselective Chemical Synthesis Routes

Chemical synthesis provides versatile and scalable routes to hydroxyaspartic acid and its derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful and direct method for the enantioselective synthesis of 1,2-amino alcohols from alkenes. nih.govorganic-chemistry.org This reaction utilizes an osmium catalyst (typically OsO₄) in combination with a chiral ligand, derived from dihydroquinine or dihydroquinidine, to achieve syn-selective aminohydroxylation of an olefin. nih.govorganic-chemistry.orgrsc.org The nitrogen source is typically a salt of an N-halo-sulfonamide, -carbamate, or -amide. rsc.orgresearchgate.net

A key application of this method is the synthesis of α-hydroxy-β-amino acid derivatives from α,β-unsaturated esters. nih.govrsc.org For instance, (2R,3R)-3-hydroxyaspartic acid has been synthesized from commercially available trans-ethyl cinnamate (B1238496). rsc.orgnih.gov In this synthesis, the phenyl group of the cinnamate serves as a masked carboxylic acid, which is later converted to the required functionality. nih.gov The ASAH reaction itself proceeds with high regio- and stereoselectivity to furnish the desired syn-1,2-amino alcohol intermediate. rsc.org

The choice of nitrogen source and ligand can influence the regioselectivity of the addition. organic-chemistry.org For example, using N-chlorofluorenyl carbamate (B1207046) (FmocNHCl) as the nitrogen source under basic conditions provides an efficient route to Fmoc-protected β-hydroxy amino acids, which are suitable for solid-phase peptide synthesis. acs.orgfigshare.com

Table 1: Key Features of Sharpless Asymmetric Aminohydroxylation (ASAH) for this compound Synthesis

FeatureDescriptionReference(s)
Reaction Type syn-Aminohydroxylation of an alkene organic-chemistry.org, rsc.org
Catalyst Osmium Tetroxide (OsO₄) rsc.org
Chiral Ligands Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) derivatives (e.g., PHAL, AQN) organic-chemistry.org
Nitrogen Source N-halo-amides (e.g., Chloramine-T), N-halo-carbamates (e.g., FmocNHCl) organic-chemistry.org, acs.org
Typical Substrate α,β-Unsaturated esters (e.g., trans-ethyl cinnamate) nih.gov, nih.gov
Key Advantage Direct, highly stereoselective formation of vicinal amino alcohols nih.gov

For applications in peptide synthesis, the functional groups of this compound (amino, hydroxyl, and both carboxyl groups) must be selectively protected. nih.govresearchgate.net The development of orthogonally protected derivatives allows for the stepwise deprotection and modification of the molecule. nih.gov

A common strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group, which is base-labile, and acid-labile groups for other functionalities. nih.gov For example, a synthetic route starting from L-aspartic acid can yield L-threo-β-hydroxyaspartic acid, which is then further derivatized. nih.gov A typical protection scheme might involve:

Boc-protection of the amino group.

Esterification of one or both carboxyl groups (e.g., as methyl or benzyl (B1604629) esters).

Protection of the side-chain amide with a trityl (Trt) group in the case of hydroxyasparagine. nih.gov

These protected building blocks can then be selectively deprotected and coupled during solid-phase peptide synthesis (SPPS). nih.govresearchgate.net For example, an Nα-Fmoc protected this compound derivative allows for its incorporation into a growing peptide chain using standard Fmoc-SPPS methodology. researchgate.net

Table 2: Examples of Protecting Groups Used for this compound Derivatives

Functional GroupProtecting GroupAbbreviationCleavage ConditionReference(s)
α-Amino9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) nih.gov, researchgate.net
α-Aminotert-ButoxycarbonylBocAcid (e.g., TFA, HCl) nih.gov
CarboxylBenzyl esterBnHydrogenolysis (H₂, Pd/C) nih.gov
CarboxylMethyl esterMeSaponification (e.g., NaOH) nih.gov
Side-Chain AmideTritylTrtAcid (e.g., TFA) nih.gov

The synthesis of orthogonally protected β-hydroxyasparagine is crucial for its incorporation into complex peptides like katanosin B. nih.gov An efficient route has been developed starting from L-aspartic acid, which is first converted to L-threo-β-hydroxyaspartic acid. nih.gov

A multi-step sequence is then employed to introduce the necessary protecting groups. nih.gov A representative synthesis of L-threo-Fmoc-β-OH-Asn(Trt)-OH involves:

Conversion of L-threo-β-hydroxyaspartic acid to a Boc-protected monoester. nih.gov

Direct aminolysis of the methyl ester to form the carboxamide. nih.gov

Protection of the free carboxyl group as a benzyl ester. nih.gov

Exchange of the Boc protecting group on the amine for an Fmoc group. nih.gov

Installation of the trityl (Trt) group on the side-chain amide. nih.gov

Finally, hydrogenolysis of the benzyl ester to yield the free carboxylic acid. nih.gov

Another reported synthesis converts (2R,3R)-hydroxyaspartic acid hydrochloride to hydroxyasparagine through regioselective Fischer esterification of the γ-carboxylic acid, followed by ammonolysis. researchgate.net Subsequent protection of the α-amino group with FmocOSu yields the desired Fmoc-(2R,3R)-3-hydroxyasparagine-OH. researchgate.net

Oxazoline (B21484) intermediates provide a powerful tool for controlling stereochemistry during the synthesis of β-hydroxy-α-amino acids. researchgate.netresearchgate.net One effective strategy relies on the highly stereoselective conversion of L-aspartic acid to L-threo-β-hydroxyaspartic acid via an oxazoline dicarboxylate intermediate. nih.govresearchgate.net This transformation is achieved through the iodocyclization of 3-benzoylaminoaspartic acid. The resulting oxazoline is then efficiently hydrolyzed to give the threo isomer of β-hydroxyaspartic acid. nih.govresearchgate.net

Furthermore, cyclization reactions can be used to invert stereochemistry. For example, a Deoxo-fluor-catalyzed cyclization of L-(2S,3S)-N-benzoyl-3-hydroxyaspartic acid dimethyl ester (the erythro isomer) leads to the formation of an oxazoline with an inversion of configuration at the β-carbon. researchgate.net Subsequent base-induced epimerization and hydrolysis yield D-threo-3-hydroxyaspartic acid with excellent stereoselectivity. researchgate.net These oxazoline-based methods are valuable for accessing different stereoisomers of this compound from readily available starting materials. researchgate.netresearchgate.net

Synthesis of Protected Hydroxyasparagine for Peptide Synthesis

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. mdpi.com Engineered enzymes are increasingly being used for the specific hydroxylation of amino acids. mdpi.comcreative-proteomics.com

The direct hydroxylation of aspartic acid at the β-position is catalyzed by specific hydroxylases. The enzyme responsible is a 2-oxoglutarate-dependent dioxygenase, which requires 2-oxoglutarate, O₂, and Fe(II) as co-substrates/cofactors. nih.govasm.org

While direct hydroxylation of L-aspartic acid is possible, studies have shown that the yields can be low. asm.orgresearchgate.net For instance, a mutant asparagine hydroxylase (AsnO-D241N) and its homolog (SCO2693-D246N) were able to hydroxylate L-aspartic acid directly, but not efficiently. mdpi.comasm.org

A more efficient biocatalytic route involves a two-step, one-pot reaction starting from L-asparagine. asm.orgresearchgate.net

Hydroxylation: A wild-type asparagine hydroxylase (AsnO from Streptomyces coelicolor or its homolog SCO2693) hydroxylates L-asparagine to form L-threo-3-hydroxyasparagine. mdpi.comasm.org

Hydrolysis: An asparaginase (B612624) then hydrolyzes the amide bond of 3-hydroxyasparagine (B232136) to produce L-threo-3-hydroxyaspartic acid (L-THA). asm.org

This process has been successfully implemented using engineered Escherichia coli cells that express the asparagine hydroxylase. By using an asparaginase-deficient E. coli strain, the reaction can be controlled to accumulate the final product, L-THA, with high molar yields (up to 96%). asm.orgresearchgate.net This chemoenzymatic approach leverages the high stability and efficiency of the wild-type hydroxylase for asparagine, circumventing the low efficiency of direct aspartic acid hydroxylation. asm.org

Table 3: Biocatalytic Systems for L-threo-3-Hydroxyaspartic Acid (L-THA) Synthesis

Enzymatic SystemStarting SubstrateKey Enzyme(s)Host Organism (for whole-cell)ProductYieldReference(s)
Direct HydroxylationL-Aspartic AcidAsnO-D241N or SCO2693-D246N (mutant hydroxylases)-L-THALow asm.org, mdpi.com
Two-Step, One-PotL-Asparagine1. AsnO or SCO2693 (wild-type hydroxylases)2. AsparaginaseAsparaginase-deficient E. coliL-THAUp to 96% asm.org, researchgate.net

Multi-Step Bioconversion Processes (e.g., Hydroxylation followed by Amide Hydrolysis)

The synthesis of this compound, particularly the L-threo isomer, has been effectively achieved through multi-step bioconversion processes that leverage the specificity of enzymes. nih.govmdpi.com A prominent and successful strategy involves a two-step enzymatic reaction sequence: the hydroxylation of an amino acid precursor followed by the hydrolysis of an amide group. nih.gov This chemoenzymatic route circumvents the challenges of low yields and lack of stereocontrol often associated with purely chemical methods. mdpi.comgoogle.com

Initial research explored the direct hydroxylation of L-aspartic acid using an engineered mutant of asparagine hydroxylase (AsnO-D241N). nih.govresearchgate.net However, this approach was hampered by significantly low yields and poor enzyme stability. nih.govresearchgate.net A more efficient and stable process was developed using wild-type asparagine hydroxylases, such as AsnO from Streptomyces coelicolor, which utilize L-asparagine as the starting substrate. nih.govmdpi.com

The established two-step process is as follows:

Hydroxylation: L-asparagine is first hydroxylated at the β-carbon position to form an intermediate, 3-hydroxyasparagine. This reaction is catalyzed by the Fe(II) and α-ketoglutarate-dependent hydroxylase, AsnO. nih.govgoogle.com This enzymatic step is highly stereospecific, yielding the L-threo configuration. google.com

Amide Hydrolysis: The resulting 3-hydroxyasparagine is then subjected to hydrolysis by an asparaginase enzyme. nih.govmdpi.com This second step removes the amide group from the side chain, converting the intermediate into the final product, L-threo-3-hydroxyaspartic acid (L-THA). nih.gov

This sequential reaction has been successfully adapted into a "one-pot" bioconversion, where both enzymes act in a single reaction vessel, streamlining the production process. nih.govmdpi.com

Table 1: Molar Yields of L-THA in Different Bioconversion Setups
Biocatalyst SystemPromoter SystemMolar Yield (%)Reference
Intact E. coli expressing asnOlac0.076% nih.gov
Asparaginase I-deficient E. coli mutantlac8.2% nih.gov
Asparaginase I-deficient E. coli mutantT792% nih.gov
Asparaginase I-deficient E. coli (jar fermentor)T796% (Maximum) nih.gov

Whole-Cell Biocatalysis for Scalable Production

For the large-scale and economically viable production of this compound, whole-cell biocatalysis presents a superior alternative to using purified enzymes. nih.gov This approach utilizes genetically engineered microorganisms, typically Escherichia coli, as self-contained cellular factories. nih.govnih.gov The key advantages include the ability to perform complex multi-step syntheses, intrinsic cofactor regeneration, and protection of the enzymes within the cellular environment, leading to greater operational stability. nih.govfrontiersin.org

A significant advancement in this area is the use of an asparaginase-deficient E. coli strain engineered to express the asparagine hydroxylase (asnO) gene. nih.gov The deficiency in native asparaginase prevents the degradation of the L-asparagine substrate and allows the sequential conversion to L-THA, which is catalyzed by the heterologously expressed AsnO and the remaining endogenous hydrolases. nih.gov When this system was scaled up in a jar fermentor, a maximum yield of 96% L-THA from L-asparagine was achieved in a shorter time frame than small-scale reactions, demonstrating the system's scalability. nih.gov

A more recent and innovative strategy involves engineering E. coli for the de novo production of L-THA directly from a simple carbon source like glucose. nih.gov This metabolic engineering approach eliminates the need for expensive substrates such as L-asparagine and the co-substrate α-ketoglutarate. researchgate.netnih.gov By overexpressing genes in the L-aspartic acid biosynthesis pathway (aspC, asnB, aspA) and knocking out competing pathways (lysC), the intracellular pool of the precursor L-aspartic acid was increased. nih.gov This engineered strain, also expressing asparagine hydroxylase, was able to produce 2.87 g/L of L-THA in a 32-hour fed-batch fermentation process, highlighting a feasible platform for industrial application. nih.gov

Table 2: Comparison of Whole-Cell Biocatalysis Strategies for L-THA Production
StrategyHost OrganismStarting SubstrateKey Genetic ModificationsResulting Titer/YieldReference
One-pot bioconversionE. coli (Asparaginase I-deficient)L-AsparagineExpression of asnO with T7 promoter96% molar yield nih.gov
De novo biosynthesisE. coliGlucoseExpression of asnO; Overexpression of aspC, asnB, aspA; Knockout of lysC2.87 g/L nih.gov

Challenges and Advancements in Synthetic Yields and Stereocontrol

The synthesis of this compound is fraught with challenges, primarily related to achieving high yields and precise stereochemical control. google.comresearchgate.net However, significant advancements, particularly through biocatalysis, have been made to overcome these hurdles. nih.govnih.gov

Challenges:

Chemical Inertness: The selective hydroxylation of an unactivated β-C-H bond in aspartic acid is a formidable challenge in organic chemistry, often requiring harsh reaction conditions that are incompatible with sensitive functional groups. mdpi.comgoogle.com

Substrate and Cofactor Cost: Biocatalytic methods often rely on expensive starting materials, such as L-asparagine or L-aspartic acid, and the requisite co-substrate α-ketoglutarate, which can limit economic feasibility for large-scale production. researchgate.netnih.gov

Enzyme Stability and Efficiency: Early attempts to engineer enzymes, such as the AsnO-D241N mutant for direct L-aspartic acid hydroxylation, resulted in catalysts with low specific activity and poor stability compared to their wild-type counterparts. nih.govresearchgate.net

Stereocontrol: this compound possesses two chiral centers (at the α- and β-carbons), giving rise to four possible stereoisomers (L-threo, D-threo, L-erythro, D-erythro). nih.gov Conventional chemical syntheses often produce racemic or diastereomeric mixtures, necessitating difficult and costly purification steps to isolate the desired stereoisomer. oup.com

Advancements:

Improved Synthetic Yields: A major breakthrough in yield was achieved by developing whole-cell biocatalyst systems. nih.gov By combining an asparaginase-deficient E. coli host with a powerful T7 expression system for the asnO gene, molar yields for the conversion of L-asparagine to L-THA soared to 96%. nih.gov Furthermore, the development of de novo synthesis pathways that produce L-THA from glucose represents a paradigm shift, creating a cost-effective and sustainable production route. nih.gov

Enhanced Stereocontrol: Biocatalysis is the cornerstone of advancements in stereocontrol. mdpi.com The inherent regio- and stereoselectivity of enzymes like asparagine hydroxylase (AsnO) ensures the specific formation of the L-threo isomer of this compound from L-asparagine. nih.govgoogle.com While engineering these enzymes to alter substrate specificity (e.g., from asparagine to aspartate) has proven to reduce catalytic efficiency, it demonstrates a potential path for creating novel biocatalysts. researchgate.netnih.gov For the isolation of other stereoisomers, enzymatic resolution methods have been successfully employed. For instance, d-threo-3-hydroxyaspartate dehydratase has been used as a biocatalyst to resolve racemic mixtures, enabling the isolation of optically pure L-threo-hydroxyaspartate and D-erythro-hydroxyaspartate. researchgate.netoup.com

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in the study of hydroxyaspartic acid, offering non-destructive and detailed insights into its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of this compound. nih.govnumberanalytics.com Proton (¹H) NMR, in particular, has been instrumental in identifying and distinguishing between the diastereomers of this compound, namely the erythro and threo forms. mdpi.comresearchgate.net

The chemical shifts (δ) and coupling constants (J) of the α- and β-protons of the this compound backbone provide critical information about their relative orientation. For instance, in a study identifying L-erythro-beta-hydroxyaspartic acid in human factor X, ¹H NMR spectroscopy was a key technique. nih.gov Another study reported the ¹H NMR data for DL-erythro-hydroxyaspartic acid and DL-threo-hydroxyaspartic acid, showcasing distinct spectral patterns that allow for their differentiation. mdpi.com Specifically, the ¹H NMR spectrum of DL-erythro-hydroxyaspartic acid in D₂O at pH 4 showed signals at δ 4.47 (d, J = 3.2 Hz) and 4.17 (d, J = 3.2 Hz), while DL-threo-hydroxyaspartic acid in D₂O at pH 12 exhibited signals at δ 4.35 (d, J = 2.2 Hz) and 3.60 (d, J = 2.2 Hz). mdpi.com

¹H NMR Chemical Shifts for this compound Diastereomers
CompoundSolvent/pHChemical Shift (δ) and Coupling Constant (J)Reference
DL-Erythro-Hydroxyaspartic AcidD₂O, pH 44.47 ppm (d, J = 3.2 Hz), 4.17 ppm (d, J = 3.2 Hz) mdpi.com
DL-Threo-Hydroxyaspartic AcidD₂O, pH 124.35 ppm (d, J = 2.2 Hz), 3.60 ppm (d, J = 2.2 Hz) mdpi.com

UV-Vis Spectroscopy for Kinetic and Intermediate Studies

UV-Vis spectroscopy is a valuable technique for studying the kinetics of enzymatic reactions involving this compound and for detecting reaction intermediates. lcms.czresearchgate.net This method monitors changes in the absorbance of light at specific wavelengths over time, which can correspond to the consumption of a substrate or the formation of a product. lcms.cz

In the context of enzymes that act on this compound, UV-Vis spectroscopy can be used to follow the reaction progress and determine kinetic parameters. For example, the activity of enzymes that utilize a flavin cofactor, which has a distinct UV-Vis spectrum, can be monitored as the reaction proceeds. mst.edu The formation of a ferryl intermediate in the catalytic cycle of some hydroxylases, which can act on aspartate, has been characterized by changes in UV/Vis absorbance. oup.com Furthermore, the binding of metal ions, such as iron(III), to siderophores containing this compound can be monitored by the changes in the UV-Vis spectrum, which remains invariant over a wide pH range, indicating stable coordination. acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful and versatile analytical technique used for the identification, quantification, and structural analysis of this compound and proteins containing this modified amino acid. nih.gov

The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides a highly sensitive and specific method for the identification and quantification of this compound in complex biological samples. acs.orgpnas.org These techniques separate the components of a mixture before they are introduced into the mass spectrometer for analysis. nih.govnih.gov

UPLC-MS/MS has been successfully employed to develop comprehensive profiling and quantification methods for various metabolites, demonstrating its robustness for separating isomers and providing accurate quantification. nih.gov In the analysis of natural products containing this compound, HPLC-MS is used to determine the molecular weight and to obtain fragmentation patterns that aid in structural elucidation. frontiersin.orgtheses.cz For instance, ESI-TOF-MS analysis of both DL-erythro- and DL-threo-hydroxyaspartic acid showed a molecular ion [M+H]⁺ at m/z 150.0398, which is consistent with the calculated mass. mdpi.com

Mass Spectrometry Data for this compound
CompoundMass Spectrometry TechniqueObserved m/z [M+H]⁺Calculated m/z for C₄H₈NO₅Reference
DL-Erythro-Hydroxyaspartic AcidESI-TOF-MS150.0398150.0403 mdpi.com
DL-Threo-Hydroxyaspartic AcidESI-TOF-MS150.0398150.0403 mdpi.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein dynamics and protein-ligand interactions. nih.govnih.gov This method measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent. thermofisher.com The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into protein conformation and regions involved in binding. thermofisher.com

When a protein containing this compound binds to a ligand, the regions of interaction are often protected from solvent, leading to a decrease in the rate of deuterium exchange. By comparing the HDX rates of the protein in its free and ligand-bound states, the binding interface can be mapped. nih.govthermofisher.com HDX-MS is not limited by the size of the protein complex and can provide information on allosteric effects and conformational changes upon binding. thermofisher.comthermofisher.com

Hydroxyl Radical Footprinting (HRF) coupled with mass spectrometry is another valuable method for studying protein structure and interactions. olemiss.edunih.gov This technique uses hydroxyl radicals, which are highly reactive and short-lived, to oxidatively modify solvent-accessible amino acid side chains on a protein's surface. olemiss.edu The extent of modification is proportional to the solvent accessibility of the residues. chemrxiv.org

By comparing the modification patterns of a protein in the presence and absence of a binding partner, the interaction surfaces can be identified. olemiss.edu Regions that show a decrease in modification upon complex formation are inferred to be part of the binding interface. chemrxiv.org HRF provides a complementary approach to HDX-MS for mapping protein-ligand interactions involving proteins that contain this compound. olemiss.edunih.gov

Native Mass Spectrometry for Conformational Studies

While dedicated studies on the gas-phase conformation of isolated this compound using native mass spectrometry are not extensively documented, the principles of the technique offer significant potential. Native mass spectrometry (MS) and related methods like ion mobility-mass spectrometry (IM-MS) are powerful tools for studying the three-dimensional structure of molecules as they exist in the gas phase. d-nb.infonih.gov These techniques are predicated on "soft" ionization methods, such as electrospray ionization (ESI), which can transfer molecules from solution to the gas phase while preserving non-covalent interactions and, to a degree, their solution-state conformation. mpg.de

For a molecule like this compound, particularly when incorporated into a peptide, IM-MS could distinguish between different conformations (e.g., "open" vs. "compact" structures) by measuring their rotationally averaged collision cross-sections (CCSs). nih.govnih.gov This has been demonstrated for other epimers, where different stereoisomers adopt unique, separable gas-phase conformations. nih.gov

In practice, tandem mass spectrometry (MS/MS) is widely used to elucidate the planar structure of peptides containing this compound. frontiersin.orgnih.gov By analyzing the fragmentation patterns (e.g., the "b" and "y" ion series), the sequence of amino acids, including the position of this compound residues, can be determined. frontiersin.orgresearchgate.net For instance, in the analysis of potashchelins, a difference of 16 Da in fragment ions was indicative of the presence or absence of a hydroxyl group, helping to locate the this compound residue within the peptide sequence. frontiersin.org Although this fragmentation analysis primarily reveals covalent structure, it is a foundational step for any subsequent, more detailed conformational studies.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the analysis of this compound, enabling its separation from other amino acids and the resolution of its distinct stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and related compounds. Reversed-phase HPLC (RP-HPLC), often using C18 columns, is routinely employed to assess the purity of synthetic this compound derivatives and to isolate peptides containing this residue from complex mixtures like protein hydrolysates or fermentation broths. pnas.orgresearchgate.net The separation is typically monitored by UV detection, often at wavelengths around 215 nm or 254 nm. nih.govuni-regensburg.de

Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. These isomers often have different biological activities, making their separation critical. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.

Key aspects of chiral HPLC for this compound include:

Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns (like CHIROBIOTIC V) are effective for resolving stereoisomers. nih.govnih.gov

Mobile Phase: The choice of mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best resolution. nih.govpnas.org

Derivatization: To enhance detection and improve chromatographic separation, this compound is often derivatized before analysis. This is a key component of methods like Marfey's analysis, discussed in section 6.3.1. nih.gov

The table below summarizes typical conditions used in HPLC for the analysis of compounds containing this compound.

Analyte/ContextColumnMobile PhaseDetectionReference
Potashchelin SiderophoresAgilent Zorbax SB-C3Water/Acetonitrile with 0.1% Formic Acid (gradient)HPLC-ESIMS, UV (340 nm) frontiersin.org
Synthetic EGF-like domainVydac C18Water/Acetonitrile with 0.05% Trifluoroacetic Acid (gradient)HPLC pnas.org
Amino Acid AnalysisWaters-Spherisorb ODS2 (C18)Acetonitrile/Aqueous Buffer (gradient)UV (254 nm) nih.gov

Capillary Electrophoresis (CE) for Chiral Separation and Sensitive Detection

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of this compound stereoisomers, offering high efficiency and sensitivity. researchgate.net In CE, charged molecules migrate through a capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

A notable application involves a CE method with laser-induced fluorescence (LIF) detection for the simultaneous separation of all four stereoisomers of 3-hydroxyaspartate. researchgate.netnih.gov Key features of this approach include:

Derivatization: To enable sensitive LIF detection, the amino acid is derivatized with a fluorogenic reagent such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Microwave-assisted derivatization can significantly accelerate this reaction. researchgate.netnih.gov

Chiral Selector: Cyclodextrins (CDs), such as TM-β-CD, are commonly used as chiral selectors in the background electrolyte to achieve separation of the stereoisomers. nih.gov

Enhanced Sensitivity: Online sample concentration techniques, like large-volume sample stacking (LVSS) with polarity switching, can dramatically improve detection limits, achieving levels as low as 5.3 nmol/L for L-threo-3-hydroxyaspartate. researchgate.net This represents a nearly 1000-fold improvement in sensitivity compared to methods without such concentration steps. researchgate.net

More recently, the coupling of Capillary Zone Electrophoresis with Mass Spectrometry (CZE-MS) has been combined with Vibrational Circular Dichroism (VCD) to separate and identify the four stereoisomers without relying on individual enantiomeric standards, offering a novel and reliable analytical strategy. nih.gov

The following table highlights the performance of a CE-LIF method for hydroxyaspartate analysis. researchgate.net

ParameterFinding
TechniqueCapillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
DerivatizationMicrowave-assisted reaction with NBD-F
Sensitivity EnhancementLarge-Volume Sample Stacking (LVSS)
Limit of Detection (LOD)5.3 nmol/L (for L-threo-3-hydroxyaspartate)
ApplicationSuccessfully applied to determine 3-hydroxyaspartate in spiked urine samples with recoveries of 90.5% to 107.0%.

Ion-Exchange Chromatography for Amino Acid Analysis

Ion-Exchange Chromatography (IEC) is a classical and robust method for the separation and quantification of amino acids, including this compound. springernature.com This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. springernature.com Amino acids are typically separated on a cation-exchange column, where they bind to the negatively charged stationary phase (e.g., a sulfonated resin).

The elution of the bound amino acids is achieved by increasing the pH or the ionic strength of the mobile phase (the buffer). In automated amino acid analyzers, this is often done using a gradient of lithium or sodium buffers. After separation, the amino acids are derivatized post-column, commonly with ninhydrin, to form a colored compound that can be detected spectrophotometrically.

IEC is particularly useful for:

Analysis of Protein Hydrolysates: Determining the total amino acid composition of proteins after acid hydrolysis. springernature.com

Analysis of Physiological Fluids: Quantifying free amino acids in complex biological samples. d-nb.info

Preparative Isolation: IEC has been used to isolate peptide fragments containing β-hydroxyaspartic acid from proteolytic digests of larger proteins, such as Factor X, for further characterization.

While HPLC methods are often faster, IEC remains a highly reliable and standardized technique for quantitative amino acid analysis. d-nb.info

Stereochemical Assignment Methods

Determining the absolute configuration (D or L) and the relative stereochemistry (erythro or threo) at the two chiral centers of this compound is essential for understanding its role in natural products.

Marfey's Method and Derivatives

Marfey's method is a widely used and reliable technique for determining the absolute configuration of amino acids. researchgate.net The method involves the derivatization of the amino acid hydrolysate of a peptide with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. nih.gov

The standard procedure is as follows:

Hydrolysis: The peptide or protein is hydrolyzed (typically with strong acid) to release its constituent amino acids. nih.gov

Derivatization: The amino acid mixture is reacted with a chiral derivatizing agent. The most common agent is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA). Advanced derivatives, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are also frequently used. nih.govpnas.org This reaction forms stable diastereomeric adducts. For example, reacting an L-amino acid with L-FDLA forms an L-L diastereomer, while reacting a D-amino acid with L-FDLA forms an L-D diastereomer.

Chromatographic Separation: The resulting diastereomers are separated using reversed-phase HPLC. Since diastereomers have different physical properties, they can be resolved on a standard achiral column (e.g., C3, C8, or C18). nih.gov

Comparison and Assignment: The retention times of the derivatized amino acids from the sample are compared with those of authentic D- and L-amino acid standards that have been derivatized in the same way. An identical retention time confirms the stereochemistry. nih.govresearchgate.net

This method has been successfully applied to determine the stereochemistry of both L-threo- and L-erythro-β-hydroxyaspartic acid residues in complex natural products like the potashchelin siderophores and poecillastrin C. nih.govresearchgate.net

The table below provides examples of the application of Marfey's method for this compound.

Natural ProductDerivatizing AgentAnalytical ColumnFindingsReference
Potashchelins A-DL-FDLA (1-fluoro-2,4-dinitrophenyl-L-leucinamide)Agilent Zorbax SB-C3Contained both L-threo- and L-erythro-β-hydroxyaspartic acid. nih.govuni-regensburg.de
Bosamycin CL-FDLA and D-FDLAMaXis high-resolution LC-QTOF systemStereochemistry of constituent amino acids, including β-hydroxyaspartic acid, was assigned. pnas.org
Poecillastrin CMarfey's Reagent (FDAA)LC-MSThe β-hydroxyaspartic acid residue was determined to be D-threo. researchgate.net

X-ray Crystallography

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute stereochemistry of chiral compounds like this compound. This powerful method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise arrangement of atoms in the crystal lattice can be elucidated. This provides unequivocal evidence of the molecule's conformation and the spatial orientation of its functional groups.

For a molecule with multiple chiral centers such as this compound, which exists as four distinct stereoisomers (L-threo, D-threo, L-erythro, and D-erythro), X-ray crystallography is invaluable for distinguishing between these diastereomers and enantiomers. The determination of the absolute configuration is crucial for understanding its biological activity and its incorporation into natural products.

Detailed Research Findings

Research has consistently employed single-crystal X-ray diffraction to confirm the stereochemistry of synthetically prepared or isolated this compound derivatives. For instance, the configurations of the (2S,3S) and (2S,3R) diastereomers of this compound have been unequivocally established through this method. wikipedia.orgrcsb.org This technique is often used as the final validation step in a synthetic pathway to confirm that the desired stereoisomer has been produced.

Furthermore, X-ray crystallography has been instrumental in studying enzymes that interact with this compound. The crystal structure of D-threo-3-hydroxyaspartate dehydratase, an enzyme that metabolizes d-threo-3-hydroxyaspartate, has been solved, providing insights into its mechanism and substrate specificity. researchgate.netnih.gov By analyzing the co-crystal structures of the enzyme with its substrates or inhibitors, researchers can visualize the specific interactions that govern molecular recognition.

The following table summarizes available crystallographic data for a related enzyme, highlighting the type of information obtained through X-ray diffraction studies.

Compound/Complex Stereoisomer Crystal System Space Group Unit Cell Parameters Reference
d-threo-3-hydroxyaspartate dehydratased-threoTetragonalI4122a = b = 157.3 Å, c = 157.9 Å researchgate.net

This data underscores the precision of X-ray crystallography in providing the fundamental structural framework necessary for a comprehensive understanding of this compound's chemical and biological properties. The stereochemical information derived from these studies is essential for the rational design of molecules with specific biological functions and for the accurate characterization of natural products containing this important amino acid. vulcanchem.comacs.orgresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Hydroxylation on Molecular Conformation and Stability

The hydroxylation of aspartic acid to form hydroxyaspartic acid has a notable effect on the molecule's conformation and stability, which in turn influences its biological function. The addition of the polar hydroxyl (-OH) group can alter properties such as charge, polarity, and the capacity for hydrogen bonding. ontosight.ai These changes are critical for the stability and function of proteins where this modified amino acid is found. ontosight.ai

In larger protein structures, such as ankyrin repeat domains (ARDs), hydroxylation of specific asparagine and aspartate residues has been shown to increase conformational stability. nih.gov For instance, studies on the D34 region of ankyrinR, which contains ankyrin repeats, demonstrated that hydroxylation increased the midpoint of the unfolding transition temperature (T_m) from 52.2 °C to 55.3 °C, indicating enhanced thermal stability. nih.gov This stabilizing effect is thought to arise from the formation of favorable long-range hydrogen bonding networks or interdomain hydrogen bonds. oup.com Similarly, in collagen, this compound contributes to stabilizing the triple helix structure, which is crucial for the strength and integrity of connective tissues. ontosight.ai The stereochemistry of the hydroxyl group is also a key factor, with certain enantiomers exhibiting greater stability in aqueous solutions. vulcanchem.com

Stereochemical Requirements for Biological Activity

The biological activity of this compound is critically dependent on its stereochemistry, as the molecule possesses two chiral centers at the alpha (C2) and beta (C3) carbons. vulcanchem.com The specific three-dimensional arrangement determines how the molecule fits into the active sites of enzymes and the binding pockets of receptors. vulcanchem.com

For derivatives of β-hydroxyaspartic acid designed to inhibit glutamate (B1630785) uptake, a "threo" relative configuration between the C2 and C3 positions is important for exhibiting strong activity. google.com This highlights that the spatial orientation of the amino and hydroxyl groups relative to the carboxyl groups is a key determinant for interaction with L-glutamate transporters. google.com

The different stereoisomers (enantiomers and diastereomers) of this compound exhibit markedly different activities at various biological targets, particularly enzymes and receptors involved in neurotransmission.

L-threo-β-Hydroxyaspartic acid is recognized as an inhibitor of the enzyme aspartate aminotransferase and a potent, competitive inhibitor of excitatory amino acid transporters (EAATs). ontosight.aitocris.com In contrast, studies on mouse serine racemase (mSR), an enzyme involved in producing the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, revealed a stark difference between diastereomers. L-erythro-3-hydroxyaspartate (B10850223) was found to be the most effective competitive inhibitor of serine racemization reported to date, with an inhibition constant (K_I) of 0.049 mM. acs.org Conversely, a simple inversion of the configuration at the β-carbon to L-threo-3-hydroxyaspartate resulted in an excellent substrate for the enzyme's β-elimination activity. acs.org

Further research on the enantiomers of erythro-3-hydroxyaspartate demonstrated surprising and potent effects on glutamate neurotransmitter systems. nih.gov While both L- and D-enantiomers inhibited glutamate transporters, the D-enantiomer was identified as a highly potent NMDA receptor agonist with an EC₅₀ value of 320 nM in rat hippocampal neurons. nih.gov The L-enantiomer was approximately 100-fold less potent at the NMDA receptor. nih.gov This differential activity underscores the strict stereochemical requirements for agonist activity at NMDA receptors and substrate activity at glutamate transporters. nih.gov

CompoundTargetActivityPotency/ConstantSource
L-erythro-3-hydroxyaspartateMouse Serine Racemase (mSR)Competitive InhibitorK_I = 0.049 mM acs.org
L-threo-3-hydroxyaspartateMouse Serine Racemase (mSR)β-elimination Substrate- acs.org
D-erythro-3-hydroxyaspartateNMDA ReceptorPotent AgonistEC₅₀ = 320 nM nih.gov
L-erythro-3-hydroxyaspartateNMDA ReceptorWeak Agonist~100-fold less potent than D-enantiomer nih.gov
L-(-)-threo-3-Hydroxyaspartic acidEAAT1, EAAT2, EAAT3Competitive InhibitorK_i = 11, 19, 14 µM, respectively tocris.com

Functional Significance of the Hydroxyl Group in Protein-Ligand Binding

The hydroxyl group is a key functional feature of this compound, playing a crucial role in molecular recognition and binding affinity through its ability to act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net Its contribution to binding affinity can be substantial, potentially reaching several orders of magnitude, but this is highly dependent on a precise spatial fit within the binding site due to the directional nature of its interactions. nih.govresearchgate.net

Molecular dynamics simulations on ligands binding to the human estrogen-related receptor γ (ERRγ) have shown that the addition of hydroxyl groups to a phenyl-based scaffold has a significant effect on the ligand/protein binding energy in an aqueous solution. nih.gov While the hydroxyl group's high desolvation penalty can sometimes reduce binding affinity, its ability to form strong, specific interactions often outweighs this cost, particularly in natural product-derived therapeutics. nih.govresearchgate.net In some proteins, the hydroxylation of aspartate is critical for calcium binding, which in turn stabilizes protein conformation and mediates interactions with other molecules.

The hydroxyl group of this compound can directly participate in or influence enzymatic reactions, thereby affecting catalytic efficiency. Protein flexibility, diverse conformations, and cooperative changes are essential components of enzyme mechanisms, where the optimization of noncovalent interactions, including hydrogen bonds from hydroxyl groups, can lower the activation energy barrier. nih.govacs.org

Studies examining the interaction of this compound stereoisomers with enzymes provide insight into its role. For example, replacing (3S)-3-hydroxy-L-aspartic acid with aspartic acid in TEM-1 β-lactamase was shown to decrease catalytic efficiency by about 30%, highlighting the positive contribution of the hydroxyl group to enzyme-substrate interactions in this context. vulcanchem.com In the case of serine racemase, the orientation of the hydroxyl group dictates whether the molecule acts as an inhibitor or a substrate for a different reaction, demonstrating its pivotal role in determining reaction specificity at the same active site. acs.org In pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, a conserved glutamic acid residue often forms a hydrogen bond with the hydroxyl group of substrates like this compound, playing a crucial role in the catalytic mechanism, such as facilitating the cleavage of Cα-Cβ bonds. caldic.com

Hydrogen Bonding Networks

Structure-Function Studies in Specific Proteins and Peptide Systems

The functional importance of this compound is evident in several specific protein and peptide systems where it occurs as a post-translational modification.

Vitamin K-Dependent Proteins: In blood coagulation factors like bovine factor X and protein S, β-hydroxyaspartic acid (Hya) is found within epidermal growth factor (EGF)-like domains. oup.compnas.orgnih.govpnas.org The isolated first Hya-containing EGF-like domain of factor X was shown to be responsible for a specific, Gla-independent calcium-binding site. nih.gov This calcium binding is enhanced by the presence of Hya and is critical for the anticoagulant activity of related proteins like protein C. The hydroxylation appears to be directed by a consensus sequence recognized by the hydroxylase enzyme. pnas.org

Peptide Antibiotics: this compound and its amide form, hydroxyasparagine (Hyn), are found in various peptide natural products with significant biological activity. mdpi.com The antibiotic clovibactin (B11933462), for instance, is an eight-residue depsipeptide containing a rare (2R,3R)-hydroxyasparagine residue within its macrolactone ring. acs.orgacs.org Structure-activity relationship studies, enabled by the chemical synthesis of this specific building block, have been conducted to understand how this residue and its hydroxyl group contribute to the antibiotic's conformation and mechanism of action, which involves targeting the pyrophosphate moiety of bacterial cell wall precursors. acs.orgresearchgate.netnih.gov Replacing the D-Hyn residue in clovibactin with D-Threonine leads to a significant decrease in antibiotic activity, demonstrating the functional importance of this specific hydroxylated amino acid. researchgate.net

Analysis of EGF-like Domains in Coagulation Factors

The vitamin K-dependent coagulation factors are modular proteins containing domains homologous to the epidermal growth factor (EGF). The post-translational hydroxylation of specific aspartic acid residues to erythro-β-hydroxyaspartic acid within the N-terminal EGF-like domain is a critical modification for several of these proteins, including Factor VII, Factor IX, Factor X, and the anticoagulant Protein C. oncohemakey.commedcraveonline.compnas.org This modification is not found in prothrombin.

The primary role of β-hydroxyaspartic acid in these domains is the formation of a high-affinity, calcium-binding site. oncohemakey.comnih.govnih.gov This is distinct from the calcium-binding sites within the γ-carboxyglutamic acid (Gla) domains of these proteins. The hydroxyl group of Hya acts as a crucial ligand for the calcium ion. nih.govresearchgate.netnih.gov Studies using two-dimensional NMR and simulated folding on the EGF-like domain of Factor X have identified the specific ligands for the calcium ion, which include the side chain of erythro-β-hydroxyaspartic acid at residue 63, along with backbone carbonyls and other side chains. nih.gov

The integrity of this calcium-binding site is essential for the proper conformation and biological activity of the coagulation factors. nih.gov In Protein C, the Hya residue at position 71 is central to a Ca2+-binding site with a dissociation constant (Kd) of approximately 100 μM. nih.gov Research using recombinant human protein C demonstrated that replacing this β-hydroxyaspartic acid with glutamic acid resulted in a mutant protein with only about 10% of the normal biological activity. nih.gov This mutation also led to the loss of a Ca2+-dependent epitope, indicating a significant conformational change. nih.gov This proper, calcium-induced conformation is vital for the interaction between activated Protein C and its cofactor, Protein S, which itself contains four EGF-like domains. nih.govpnas.org Therefore, the β-hydroxyaspartic acid-mediated calcium binding in the EGF-like domain is fundamental for the protein-protein interactions that regulate the coagulation cascade. nih.govnih.gov

Coagulation FactorLocation of β-Hydroxyaspartic Acid (Hya)Role of HyaConsequence of Modification
Protein C Residue 71 (in the first EGF-like domain)Essential for a high-affinity Ca2+ binding site. nih.govhaematologica.orgnih.govpnas.orgFacilitates proper protein folding and interaction with cofactor Protein S. nih.gov
Factor X Residue 63 (in the first EGF-like domain)Directly involved in ligating a Ca2+ ion. oncohemakey.comnih.govnih.govStabilizes the domain structure required for its role in the prothrombinase complex. nih.gov
Factor IX First EGF-like domainContributes to a Ca2+ binding site. medcraveonline.compnas.orgNecessary for full coagulant activity; mutations can lead to hemophilia B. medcraveonline.com
Factor VII Residue 63 (in the first EGF-like domain)Participates in calcium binding. oncohemakey.comStabilizes the Factor VIIa-Tissue Factor (TF) complex. oncohemakey.com
Protein S First, third, and fourth EGF-like domainsContains β-hydroxyaspartic acid in the first domain and β-hydroxyasparagine in others. pnas.orgFunction is presumed to be related to calcium binding and protein conformation.

Understanding Activity of Peptidic Antibiotics (e.g., Clovibactin, Malacidin A)

This compound and its amide derivative, hydroxyasparagine, are key structural components in a novel class of peptidic antibiotics, conferring unique mechanisms of action.

Malacidin A is a calcium-dependent lipopeptide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria. frontiersin.orgdrugbank.com Its structure includes the uncommon amino acid 3-hydroxyaspartic acid (HyAsp). frontiersin.orghku.hk This residue is part of a distinctive calcium-binding motif that deviates from the canonical Asp-X-Asp-Gly sequence found in other antibiotics of this class. frontiersin.orgdrugbank.com The activity of Malacidin A is reliant on its ability to bind calcium, which then allows it to interact with its target, Lipid II, a precursor in bacterial cell wall synthesis. frontiersin.orgdrugbank.com The total synthesis of Malacidin A and its analogues was crucial for confirming the absolute stereochemistry of its non-proteinogenic amino acids, including HyAsp. hku.hkacs.orghku.hk This synthetic access paves the way for detailed structure-activity relationship (SAR) studies to fully elucidate the role of each residue in its calcium-dependent bactericidal action. hku.hkhku.hk

Clovibactin , also known as Novo29, is a depsipeptide antibiotic that inhibits bacterial cell wall synthesis by targeting the pyrophosphate moiety of multiple precursors, including Lipid II. escholarship.orgnews-medical.netacs.org A key structural feature of Clovibactin is the rare noncanonical amino acid D-3-hydroxyasparagine (Hyn) at position 5 of its macrocyclic ring. escholarship.orgnews-medical.net The initial discovery left the stereochemistry of this residue undetermined. escholarship.orgnih.gov Through chemical synthesis of different stereoisomers and comparison with the natural product via NMR spectroscopy and bioassays, the correct stereochemistry was established as (2R,3R). escholarship.orgnih.gov Molecular modeling studies suggest that Clovibactin, similar to the related antibiotic teixobactin, adopts an amphiphilic conformation. rcsb.org This structure, with distinct hydrophobic and hydrophilic faces, is likely important for its interaction with the bacterial cell membrane and its target. rcsb.orgresearchgate.net An alanine (B10760859) scan of Clovibactin revealed that while several residues are critical for its activity, the side-chain amide group of the D-Hyn5 residue is not essential and can be replaced with a methyl group with only a moderate loss of activity. acs.orgresearchgate.net

Peptidic AntibioticKey Hydroxy-Amino AcidRole and SignificanceMechanism of Action
Malacidin A (2S,3S)-3-Hydroxyaspartic acidPart of a unique calcium-binding motif. frontiersin.orghku.hknih.govBinds to Lipid II in a calcium-dependent manner, disrupting bacterial cell wall synthesis. drugbank.com
Clovibactin (2R,3R)-D-3-HydroxyasparagineA key residue within the macrolactone ring; its stereochemistry is crucial for the molecule's overall conformation. escholarship.orgnih.govBinds to the pyrophosphate group of multiple cell wall precursors (Lipid II, C55PP), leading to the formation of supramolecular fibrils. news-medical.net

Computational Approaches and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural and dynamic effects of this compound in complex biological systems. These methods provide insights into protein-ligand and protein-protein interactions at an atomic level, complementing experimental data.

For peptidic antibiotics, molecular modeling has been instrumental. In the case of Clovibactin, modeling based on X-ray crystallography data of an epimer suggested that the natural antibiotic can adopt an amphiphilic conformation. rcsb.org This prediction, which points to a structure that facilitates interaction with bacterial membranes, is crucial for understanding its mechanism of action. rcsb.org Similarly, the establishment of the total synthesis of Malacidin A now enables comprehensive SAR studies, which are often guided by computational docking and molecular dynamics simulations to predict how structural analogues might interact with the Lipid II-calcium complex. hku.hkhku.hk MD simulations are also used more broadly to analyze the binding free energies and stability of protein-inhibitor complexes, providing a theoretical framework to explain experimental activity data and guide the design of new therapeutic agents. researchgate.net

Advanced Research Applications and Future Directions

Versatile Building Block in Complex Molecule Synthesis

With its multiple functional groups, hydroxyaspartic acid serves as a highly useful building block in the synthesis of complex organic molecules. nih.govillinois.edu Its inherent chirality and the presence of both hydroxyl and carboxylic acid moieties provide a scaffold for constructing intricate molecular architectures. nih.gov

Precursor for Analogs and Derivatives with Modified Properties

This compound is a key precursor for creating a variety of analogs and derivatives with tailored properties. mdpi.comrhhz.net Researchers have developed efficient synthetic routes to produce protected forms of erythro-β-hydroxyaspartic acid, which are crucial units in natural products like coralmycin A. mdpi.comrhhz.net These protected derivatives can be further modified to create β-alkoxyl analogs, allowing for structure-activity relationship studies. rhhz.net For example, a modified version of Fmoc and cyclic ketal-protected erythro-β-hydroxyaspartic acid serves as a versatile precursor for various β-alkoxyl analogs of erythreo-β-OMe-Asp. rhhz.net This adaptability is essential for synthesizing new compounds for drug discovery and other applications. mdpi.comrhhz.net

Furthermore, the development of synthetic methods to produce enantiomerically pure and strategically protected derivatives of 3-hydroxyaspartic acid highlights its importance as a multifunctional building block. nih.gov One such method involves the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496). nih.gov The ability to generate diverse derivatives from this compound is crucial for exploring new chemical space and developing molecules with specific biological activities. mdpi.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating peptides for research and therapeutic purposes. powdersystems.combachem.comgyrosproteintechnologies.com The use of modified amino acids, such as this compound derivatives, is critical for producing peptides with enhanced properties. gyrosproteintechnologies.com

Fully protected L-3S-hydroxyasparagine (L-3S-HO-Asn) and L-3R-methoxyaspartic acid (L-3R-MeO-Asp) building blocks have been developed that are compatible with Fmoc-SPPS, a common and versatile method for peptide synthesis. mdpi.comnih.gov This compatibility allows for the incorporation of these modified amino acids into peptide chains, expanding the repertoire of synthetic peptides. mdpi.comnih.gov The synthesis of orthogonally protected L-threo-β-hydroxyasparagine from L-aspartic acid further demonstrates the utility of this compound derivatives in SPPS. nih.govthieme-connect.com This method is efficient and scalable, making it suitable for producing various orthogonally protected asparagine derivatives on a large scale. nih.govthieme-connect.com

Protected DerivativeSynthesis Starting MaterialKey Synthetic StepApplication
Fmoc and cyclic ketal-protected erythro-OH-AspDiethyl L-tartrateSix-step synthesis without column purificationPrecursor for β-alkoxyl analogs
Enantiopure protected (2R,3R)-3-hydroxyaspartic acidtrans-Ethyl cinnamateSharpless asymmetric aminohydroxylationMultifunctional building block
Orthogonally protected L-threo-β-hydroxyasparagineL-Aspartic acidIodocyclization to form an oxazoline (B21484) dicarboxylateFmoc-SPPS

Probes for Biochemical Pathway Elucidation

This compound and its derivatives are valuable tools for investigating and understanding biochemical pathways. For instance, siderophores containing β-hydroxyaspartate are synthesized by nonribosomal peptide synthetases (NRPSs). escholarship.org The study of these siderophores and their biosynthesis provides insights into the mechanisms of iron acquisition by bacteria. escholarship.org

The discovery of both L-threo- and L-erythro-β-hydroxyaspartic acid in potashchelins, a suite of lipid siderophores, has shed light on the stereospecificity of the β-hydroxylases involved in their biosynthesis. nih.govfrontiersin.org Phylogenetic analysis suggests that a stand-alone β-hydroxylase, PtcA, is responsible for the formation of the L-erythro diastereomer, while a fused domain with β-hydroxylase activity in PtcB produces the L-threo diastereomer. nih.govfrontiersin.org This level of detail helps to unravel the intricate enzymatic machinery responsible for producing these complex natural products.

Development of Enzyme Inhibitors or Substrates

The unique structure of this compound makes it a promising candidate for the design of enzyme inhibitors and substrates. L-(-)-threo-3-Hydroxyaspartic acid is a potent and competitive inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in the central nervous system. oup.comtocris.com It acts as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5. tocris.com

Furthermore, hydroxamic acid derivatives, which can be conceptually linked to the functional groups present in this compound, have shown significant potential as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.govmdpi.com Compounds containing dihydroxamate moieties have been shown to be competitive inhibitors of MBL from Bacillus anthracis. nih.govmdpi.com This highlights the potential of using the core structure of this compound as a scaffold for developing new classes of enzyme inhibitors. The development of "twin hydroxamic acids" represents a novel approach to creating potent matrix metalloproteinase (MMP) inhibitors. nih.gov

CompoundTarget Enzyme/TransporterMode of Action
L-(-)-threo-3-Hydroxyaspartic acidExcitatory Amino Acid Transporters (EAATs)Competitive inhibitor
Dihydroxamate compoundsMetallo-β-lactamase (Bla2) from Bacillus anthracisCompetitive inhibitor
Twin hydroxamic acidsMatrix Metalloproteinases (MMPs)Potent inhibitors

Emerging Research Areas and Unexplored Potential

The field of this compound research is continually evolving, with several emerging areas holding significant promise for future discoveries.

Continued Exploration of Oxazoline Chemistry

Oxazoline intermediates play a crucial role in the synthesis of this compound derivatives. nih.govsigmaaldrich.comresearchgate.netresearchgate.net The iodocyclization of 3-benzoylaminoaspartic acid to form an intermediate oxazoline dicarboxylate is a key step in an efficient synthesis of L-threo-β-hydroxyaspartic acid. nih.gov Further exploration of oxazoline chemistry could lead to even more efficient and stereoselective synthetic routes to various this compound isomers and their derivatives. researchgate.net For example, a Deoxo-fluor-catalyzed cyclization reaction has been used to achieve an inversion of configuration at the β-center of a this compound derivative, leading to the synthesis of the d-trans-isomer after a base-induced epimerization. researchgate.net The versatility of oxazolines as protected forms of amino alcohol derivatives makes them valuable intermediates for creating a wide array of complex molecules. researchgate.net

Detailed Studies on Antibiotic Mechanisms

This compound and its derivatives are emerging as critical components in the structure and function of novel antibiotics, driving research into new mechanisms to combat antimicrobial resistance.

One of the most significant examples is its presence in the malacidin family of calcium-dependent antibiotics (CDAs). Malacidin A, discovered through the genomic mining of environmental DNA, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.gov A key structural feature of malacidin A is a calcium-binding motif, HyAsp-Asp-Gly, which is a variation of the canonical Asp-Xaa-Asp-Gly sequence found in other CDAs. nih.gov The substitution of a typical aspartic acid residue with (2S,3S)-3-hydroxyaspartic acid is a defining characteristic. The mode of action for malacidin A involves binding to lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. nih.gov This interaction is calcium-dependent and distinct from other lipid II-targeting antibiotics, such as vancomycin, as no cross-resistance has been observed. nih.gov The precise role of the hydroxyl group on the aspartic acid residue in mediating this unique interaction with lipid II is a subject of ongoing, detailed investigation.

In a related context, the peptide antibiotic Novo29 (also known as clovibactin) contains a hydroxyasparagine residue, a derivative of this compound. acs.org Like malacidin, Novo29 targets lipid II and shows activity against Gram-positive pathogens without readily detectable resistance. acs.org The study of these natural products provides a roadmap for designing new synthetic antibiotics that incorporate this compound or its analogs to achieve novel mechanisms of action.

Furthermore, research has explored the potential of this compound derivatives to directly counteract antibiotic resistance mechanisms. For instance, DL-threo-β-hydroxyaspartic acid has been identified as a potential inhibitor of New Delhi Metallo-β-lactamase 1 (NDM-1). nsuok.edu NDM-1 is an enzyme produced by some bacteria that confers resistance to a broad spectrum of β-lactam antibiotics. By inhibiting such resistance enzymes, this compound could play a role in restoring the efficacy of existing antibiotic classes.

Novel Enzymatic Systems for Hydroxylation

The chemical synthesis of this compound, particularly with specific stereochemistry, is complex. waseda.jp Consequently, significant research has focused on developing novel enzymatic and whole-cell biocatalytic systems for its efficient and selective production. These bio-based methods offer advantages in terms of yield, purity, and environmental impact.

Initial attempts at the direct hydroxylation of L-aspartic acid using engineered enzymes, such as the D241N mutant of asparagine hydroxylase (AsnO) and its homolog SCO2693-D246N, were met with limited success, suffering from very low yields and poor enzyme stability. asm.orgresearchgate.netresearchgate.net This prompted a shift towards more innovative, multi-step enzymatic strategies.

A breakthrough was achieved with the development of a one-pot, two-step bioconversion process. asm.orgnih.gov This system utilizes highly stable, wild-type asparagine hydroxylases (AsnO from Streptomyces coelicolor or its homolog SCO2693) to first hydroxylate L-asparagine, a readily available precursor. The resulting intermediate, 3-hydroxyasparagine (B232136), is then hydrolyzed by an asparaginase (B612624) to produce the final product, L-threo-3-hydroxyaspartic acid (L-THA). asm.orgnih.gov

To optimize this pathway, researchers engineered Escherichia coli as a whole-cell biocatalyst. A key innovation was the use of an asparaginase I-deficient E. coli mutant. asm.orgnih.gov This modification prevented the premature breakdown of the L-asparagine substrate. By combining this mutant strain with a high-expression system (T7 promoter) for the asnO gene, researchers achieved a remarkable production yield of up to 96% L-THA from L-asparagine in a fermentor setting. asm.orgresearchgate.netnih.gov

Further advancements have focused on engineering the hydroxylase enzymes themselves and creating more economically viable production platforms.

Enzyme Engineering: Scientists successfully switched the substrate specificity of the AsnO hydroxylase from its native L-asparagine to L-aspartic acid through a single amino acid substitution (D241N) in the substrate-binding pocket. researchgate.net While this "side chain swap" demonstrated the feasibility of re-engineering the enzyme's function, the mutant exhibited lower catalytic efficiency than the wild-type. researchgate.net

De Novo Biosynthesis: To eliminate the reliance on expensive substrates like L-asparagine, recent efforts have focused on constructing genetically engineered E. coli capable of producing L-THA directly from glucose. nih.gov This de novo biosynthesis platform involves the heterologous expression of the asnO gene and the overexpression of native E. coli genes involved in the synthesis of the L-aspartic acid precursor. nih.gov This approach represents a significant step towards the industrial-scale, cost-effective fermentation of this compound.

These enzymatic strategies are summarized in the table below.

Enzyme/System Organism of Origin Function/Role in Synthesis Key Finding/Yield
AsnO-D241N / SCO2693-D246NEngineered MutantDirect hydroxylation of L-aspartic acid.Low yields and poor stability. researchgate.net
AsnO / SCO2693 (Wild-type) + AsparaginaseStreptomyces coelicolor / E. coliTwo-step conversion: 1. Hydroxylation of L-asparagine to 3-hydroxyasparagine. 2. Hydrolysis to L-THA.High efficiency; forms the basis of the whole-cell system. asm.org
Engineered E. coli (asparaginase-deficient, T7 promoter)Escherichia coliWhole-cell biocatalyst for the two-step conversion of L-asparagine to L-THA.Achieved up to 96% molar yield. nih.gov
Engineered E. coli (de novo)Escherichia coliComplete biosynthesis of L-THA from glucose.Demonstrates feasibility for industrial fermentation. nih.gov

Q & A

Q. What are the established synthetic pathways for Hydroxyaspartic acid, and how do they differ in efficiency and stereochemical control?

this compound is synthesized via chemical or enzymatic methods. Chemical synthesis often employs asymmetric catalysis or chiral pool strategies, while enzymatic routes leverage aspartase or hydroxylase activity. For example, β-Hydroxyaspartic acid ligation in malacidin A synthesis involves solid-phase peptide synthesis with strict stereochemical control, requiring NMR and HPLC-MS for purity validation . Key differences lie in yield (60–85% for enzymatic vs. 40–70% for chemical) and enantiomeric excess (>95% for enzymatic methods).

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, particularly for stereoisomer differentiation. X-ray crystallography provides definitive confirmation of absolute configuration. High-resolution mass spectrometry (HR-MS) and chiral HPLC are essential for purity assessment. Detailed protocols are outlined in RSC guidelines, emphasizing reproducibility through triplicate runs and internal standards .

Q. What role does this compound play in natural product biosynthesis, and how is this investigated experimentally?

this compound serves as a chiral building block in nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Studies combine heterologous expression (e.g., in E. coli or Aspergillus hosts) with gene knockout/knock-in strategies to map biosynthetic pathways. For instance, β-Hydroxyaspartic acid ligation in malacidin A was validated via LC-MS and bioactivity assays against Staphylococcus aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., MIC values in antibiotic studies) or impurities in stereoisomeric mixtures. Orthogonal assays (e.g., time-kill kinetics vs. broth microdilution) and structural validation via crystallography are recommended. emphasizes statistical rigor (p < 0.05 with Bonferroni correction) and transparent reporting of negative results .

Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

Stability studies require controlled pH (4–8), temperature (25–37°C), and ionic strength buffers (PBS, Tris-HCl). Degradation kinetics are monitored via UV-Vis or LC-MS, with Arrhenius modeling to predict shelf-life. highlights the need for triplicate experiments and validation using stability-indicating assays .

Q. What advanced strategies address challenges in stereoselective synthesis of this compound?

Diastereomer separation remains a bottleneck. Advanced approaches include:

  • Dynamic kinetic resolution : Using bifunctional catalysts (e.g., Ru-based) to invert stereochemistry in situ.
  • Enzymatic cascades : Co-expressing hydroxylases and epimerases in engineered microbial strains.
  • Computational docking : Predicting enzyme-substrate interactions for rational biocatalyst design. These methods, validated in a 2020 Angewandte Chemie study, achieve >90% enantiomeric excess .

Q. How can researchers leverage multi-omics data to identify novel this compound analogs?

Metagenomic mining (e.g., antiSMASH for biosynthetic gene clusters) combined with metabolomics (GNPS libraries) identifies cryptic derivatives. A 2019 Nature Communications study used co-occurrence network analysis to prioritize clusters linked to hydroxyaspartate moieties . Follow-up heterologous expression in S. coelicolor confirmed activity.

Methodological Guidance

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound bioactivity studies?

  • In vitro : Use for mechanistic studies (e.g., enzyme inhibition assays) or high-throughput screening.
  • In vivo : Prioritize for pharmacokinetics (e.g., murine models for bioavailability) or toxicity profiling. advises aligning models with OECD guidelines and including positive/negative controls .

Q. How should researchers design experiments to validate this compound’s role in metal ion chelation?

Isothermal titration calorimetry (ITC) quantifies binding constants (Kd), while X-ray absorption spectroscopy (XAS) maps coordination geometry. A 2020 study combined these with DFT calculations to confirm Fe³⁺ chelation in acidic environments .

Q. What are understudied research gaps in this compound chemistry, and how can they be addressed?

Key gaps include:

  • Ecological roles : Metabolomic profiling of soil microbiomes to identify natural producers.
  • Post-translational modifications : Proteomic studies to map hydroxyaspartylation in host-pathogen interactions.
  • Computational predictions : Machine learning (e.g., AlphaFold) to model enzyme-substrate complexes.
    advocates FAIR-compliant data sharing via platforms like ChEMBL to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyaspartic acid
Reactant of Route 2
Hydroxyaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.